7-Hydroxy-6-nitro-2-phenyl-chromen-4-one
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Overview
Description
7-Hydroxy-6-nitro-2-phenyl-chromen-4-one is a derivative of coumarin, a class of compounds known for their diverse biological activities and applications in various fields. Coumarins are naturally occurring phenolic substances with a fused benzene and α-pyrone ring structure. The specific structure of this compound includes a hydroxyl group at position 7, a nitro group at position 6, and a phenyl group at position 2, making it a unique and valuable compound for scientific research and industrial applications .
Preparation Methods
The synthesis of 7-Hydroxy-6-nitro-2-phenyl-chromen-4-one can be achieved through various methods, including the Pechmann condensation and Knoevenagel reaction. The Pechmann condensation involves the reaction of phenols with β-keto esters in the presence of an acid catalyst, such as concentrated sulfuric acid or trifluoroacetic acid . The Knoevenagel reaction, on the other hand, involves the condensation of aldehydes or ketones with active methylene compounds in the presence of a base, such as piperidine . Industrial production methods often involve optimizing these reactions to achieve higher yields and purity.
Chemical Reactions Analysis
7-Hydroxy-6-nitro-2-phenyl-chromen-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . Substitution reactions often involve nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can lead to the formation of amino derivatives, while substitution reactions can introduce various functional groups at different positions on the chromenone ring .
Scientific Research Applications
7-Hydroxy-6-nitro-2-phenyl-chromen-4-one has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of other coumarin derivatives with potential biological activities . In biology and medicine, it has been studied for its antimicrobial, anticancer, and anti-inflammatory properties . The compound’s ability to inhibit certain enzymes and interact with specific molecular targets makes it a valuable tool for drug discovery and development . Additionally, it has applications in the industry as a fluorescent probe and in the development of optical materials .
Mechanism of Action
The mechanism of action of 7-Hydroxy-6-nitro-2-phenyl-chromen-4-one involves its interaction with various molecular targets and pathways. The hydroxyl and nitro groups play a crucial role in its biological activity by facilitating interactions with enzymes and receptors . For example, the compound can inhibit the activity of DNA gyrase, an enzyme involved in DNA replication, leading to antimicrobial effects . It can also modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines[12][12].
Comparison with Similar Compounds
7-Hydroxy-6-nitro-2-phenyl-chromen-4-one can be compared with other similar compounds, such as 7-Hydroxy-4-methylcoumarin and 7-Hydroxy-3-phenyl-4H-chromen-4-one . While these compounds share the coumarin core structure, the presence of different substituents, such as the nitro group in this compound, imparts unique properties and activities. For instance, the nitro group enhances the compound’s ability to interact with specific molecular targets, making it more potent in certain biological assays .
Properties
Molecular Formula |
C15H9NO5 |
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Molecular Weight |
283.23 g/mol |
IUPAC Name |
7-hydroxy-6-nitro-2-phenylchromen-4-one |
InChI |
InChI=1S/C15H9NO5/c17-12-7-14(9-4-2-1-3-5-9)21-15-8-13(18)11(16(19)20)6-10(12)15/h1-8,18H |
InChI Key |
KJSLXXZBGFZOAH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=CC(=C(C=C3O2)O)[N+](=O)[O-] |
Origin of Product |
United States |
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